(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis
Synthesis of Pyrazolopyranopyrimidines : The catalyst sulfonic acid functionalized 1,4-diazabicyclo[2.2.2]octane supported on Merrifield resin was explored in the synthesis of pyrazolopyranopyrimidines, showcasing excellent yields and reusability. This highlights the compound's utility in facilitating complex organic reactions with potential pharmaceutical applications (Patil et al., 2021).
Enantioselective Syntheses : A novel enantiomerically pure bicyclic pyrrolidine derivative synthesized from (1S,3S,5S)-2-azabicyclo[3.3.0]octane was used as an efficient chiral auxiliary in Michael-type reactions, demonstrating the compound's relevance in producing enantiomerically enriched products for asymmetric syntheses (Martens & Lübben, 1991).
Biological Activity Studies
- Antimicrobial and Antioxidant Evaluation : The synthesized pyrazolopyranopyrimidines were evaluated for their antimicrobial and in vitro antioxidant activities, suggesting potential therapeutic applications of compounds synthesized using similar structures (Patil et al., 2021).
Advanced Organic Synthesis Techniques
Ionic Liquid-Catalyzed Synthesis : The preparation of a new DABCO-based ionic liquid and its application in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives showcases innovative catalytic strategies for efficient and environmentally friendly synthesis of biologically active compounds (Shirini et al., 2017).
Nano-Sized Catalyst for Hantzsch Condensation : Introduction of a nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions demonstrates the potential of nano-catalysts in organic synthesis, providing a path toward more sustainable and efficient chemical processes (Goli-Jolodar et al., 2016).
Properties
IUPAC Name |
8-(4-ethylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-14-4-8-18(9-5-14)24(22,23)21-15-6-7-16(21)13-17(12-15)20-11-3-10-19-20/h3-5,8-11,15-17H,2,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCFPIOIRZZDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.